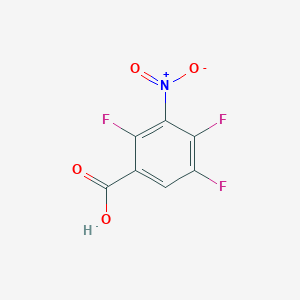

2,4,5-Trifluoro-3-nitrobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

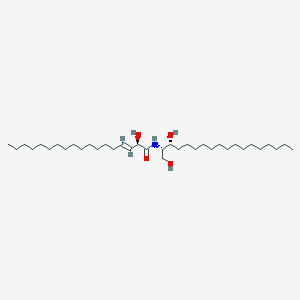

The synthesis of 2,4,5-trifluoro-3-nitrobenzoic acid involves innovative methodologies that emphasize efficiency and yield. Deng et al. (2015) detailed a facile continuous microflow process for its synthesis via the generation of an unstable aryl-Grignard reagent followed by reaction with gaseous CO2, showcasing a high yield and purity of the final product (Deng et al., 2015).

Molecular Structure Analysis

Research on related compounds provides insight into the molecular structure intricacies that likely mirror those of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the crystal structures and physico-chemical properties of metal complexes with similar nitrobenzoic acids have been studied, revealing unique bonding features and physical properties that contribute to their reactivity and interactions (J. D'angelo et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2,4,5-trifluoro-3-nitrobenzoic acid and its derivatives highlight the compound's versatility as a building block in organic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in the synthesis of various heterocyclic scaffolds, indicating the potential reactivity of 2,4,5-trifluoro-3-nitrobenzoic acid in forming nitrogenous cycles (Soňa Křupková et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable insights into the physical properties of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a high nitrogen energetic compound, through various spectroscopic and X-ray diffraction methods, offers a glimpse into the analytical techniques applicable for analyzing the physical properties of nitrobenzoic acids (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,4,5-trifluoro-3-nitrobenzoic acid can be inferred from studies on similar compounds. The reactivity of nitrobenzoic acids with thiol groups, leading to the formation of S-cyano derivatives or mixed disulphide derivatives, exemplifies the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (N. C. Price, 1976).

Wissenschaftliche Forschungsanwendungen

Degradation Processes and Environmental Impact

Studies have highlighted the degradation processes of related chemicals, shedding light on the environmental fate and transformations of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, research on nitisinone, which contains a similar trifluoromethyl and nitro group structure, has elucidated its stability and degradation products under various conditions. This knowledge is crucial for understanding the environmental persistence and potential impacts of trifluoromethyl-nitro compounds, including 2,4,5-trifluoro-3-nitrobenzoic acid, especially in relation to their application in medical treatments and their environmental release (Barchańska et al., 2019).

Luminescent Micelles for Sensing Applications

Innovative applications of luminescent micelles incorporating nitroaromatic groups have shown promise in sensing nitroaromatic and nitramine explosives. These nanostructured materials utilize the chemical sensitivity of nitro groups, including those similar to the 2,4,5-trifluoro-3-nitrobenzoic acid structure, for detecting hazardous materials. This approach has potential implications for forensic applications and the detection of explosives, highlighting a significant research application of trifluoromethyl-nitro compounds (Paria et al., 2022).

Environmental Fate of Related Compounds

The environmental fate and effects of related compounds, such as TFM used for controlling sea lamprey populations in the Great Lakes, offer insights into the behavior of trifluoromethyl-nitro chemicals in aquatic systems. While TFM shows transient effects and minimal long-term risk, the study of such compounds aids in understanding the environmental behavior of similar chemicals, including 2,4,5-trifluoro-3-nitrobenzoic acid, with respect to their degradation, bioaccumulation, and potential impacts on wildlife and ecosystems (Hubert, 2003).

Wastewater Management and Treatment

The use of free nitrous acid (FNA) in wastewater management has been explored for its inhibitory and biocidal effects on microorganisms. This research is pertinent to compounds like 2,4,5-trifluoro-3-nitrobenzoic acid, which may undergo similar interactions in wastewater systems. Understanding the effects of such compounds on microbial communities can inform the development of treatment strategies that mitigate their impact, ensuring the safe and effective management of wastewater containing trifluoromethyl-nitro compounds (Duan et al., 2019).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-nitrobenzoic acid | |

CAS RN |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)